molecular formula C25H30O9 B1151665 3-Isomangostin hydrate formate CAS No. 925705-36-8

3-Isomangostin hydrate formate

Cat. No.: B1151665
CAS No.: 925705-36-8
M. Wt: 474.5 g/mol
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isomangostin hydrate formate is typically isolated from natural sources, specifically the fruits of Garcinia mangostana The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes as those used in laboratory settings. The fruits of Garcinia mangostana are processed to extract the compound, which is then purified to achieve the desired purity levels (typically greater than 95%).

Chemical Reactions Analysis

Types of Reactions: 3-Isomangostin hydrate formate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated derivatives.

Mechanism of Action

The mechanism of action of 3-Isomangostin hydrate formate involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(5,9-dihydroxy-8-methoxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)-2-methylbutan-2-yl] formate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8.H2O/c1-24(2,31-12-26)8-7-14-19-17(10-15(27)23(14)30-5)32-18-11-16-13(6-9-25(3,4)33-16)21(28)20(18)22(19)29;/h10-12,27-28H,6-9H2,1-5H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUSCBSXBQXBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)OC=O)OC)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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